![molecular formula C21H15FN2O2 B2387104 1-[(4-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione CAS No. 898454-03-0](/img/structure/B2387104.png)
1-[(4-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione
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Overview
Description
1-[(4-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is also known by its chemical formula, C24H15FN2O2, and is commonly referred to as FMPN.
Scientific Research Applications
Synthesis and Characterization
Research on derivatives closely related to 1-[(4-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione demonstrates advancements in organic synthesis methods. One study highlights an efficient synthesis technique for 3-hydroxynaphthalene-1,4-dione derivatives via pseudo four-component reactions, showcasing a green, operationally simple methodology that results in compounds with potential biological activities (Madasamy Kumar et al., 2017). Similarly, another research effort has focused on the synthesis and characterization of naphthoquinone-based chemosensors for transition metal ions, contributing valuable insights into molecular recognition abilities and introducing novel materials for chemical sensing applications (Prajkta Gosavi-Mirkute et al., 2017).
Biological Evaluation
Compounds structurally related to 1-[(4-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione have been evaluated for their biological activities. A novel synthesis, characterization, and biological activity study of 1,4‐naphthoquinone derivatives and their metal complexes revealed varied antibacterial activities, suggesting potential applications in combating bacterial infections (A. Ekennia et al., 2018). Another significant study presented 'on water' assisted synthesis of nitrogen and sulfur containing hetero-1,4-naphthoquinones, emphasizing their potent antifungal and antibacterial properties, indicating a promising avenue for developing new antimicrobial agents (V. K. Tandon et al., 2010).
Material Science and Fluorination Techniques
A particular focus on the selective fluorination of organic compounds in water using specific fluorinating agents demonstrates the potential for modifying the chemical structure of naphthoquinone derivatives for enhanced properties. This research outlines a method for effective fluorination in an environmentally friendly medium, which could be applicable to the synthesis of fluorinated derivatives of 1-[(4-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione for various applications (G. Stavber et al., 2004).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, similar compounds have been found to inhibit certain enzymes or block receptor sites, thereby altering the normal functioning of cells .
Biochemical Pathways
For example, they have been found to inhibit the replication of viruses, reduce inflammation, inhibit the growth of cancer cells, and have antioxidant properties . These effects are likely the result of the compound’s interaction with various biochemical pathways.
Pharmacokinetics
Similar compounds are known to be readily absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level, including inhibiting the replication of viruses, reducing inflammation, inhibiting the growth of cancer cells, and having antioxidant properties .
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other substances can affect the action and stability of similar compounds .
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c22-17-10-8-15(9-11-17)14-23-12-13-24(21(26)20(23)25)19-7-3-5-16-4-1-2-6-18(16)19/h1-13H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUQPOUMWNTLMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=CN(C(=O)C3=O)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione |
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